molecular formula C12H20S B1296729 3-Octylthiophene CAS No. 65016-62-8

3-Octylthiophene

Cat. No. B1296729
CAS RN: 65016-62-8
M. Wt: 196.35 g/mol
InChI Key: WQYWXQCOYRZFAV-UHFFFAOYSA-N
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Description

3-Octylthiophene is an alkyl thiophene derivative . It has been synthesized by the reaction of 3-bromothiophene with octylmagnesium bromide . It may be used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene .


Synthesis Analysis

Regioregular poly (3‐octylthiophene)s were synthesized through a palladium-catalyzed Suzuki polycondensation of 2- (5-iodo-4-octyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane . The effects of the palladium catalyst and the reaction conditions were investigated .


Molecular Structure Analysis

The molecular formula of 3-Octylthiophene is C12H20S . The InChI key is WQYWXQCOYRZFAV-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Octylthiophene has been used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene . It has also been used in the electrosynthesis of poly(3-octylthiophene) .


Physical And Chemical Properties Analysis

3-Octylthiophene has a molecular weight of 196.35 . It is a liquid at room temperature with a refractive index of n20/D 1.492 (lit.) . It has a boiling point of 106-107 °C/3 mmHg (lit.) and a density of 0.92 g/mL at 25 °C (lit.) .

Scientific Research Applications

1. Nanostructured Thin-Film Formation

  • Summary of Application: 3-Octylthiophene is used in the synthesis of electroactive copolymers, which are then used as precursors for nanostructured thin-film formation . These nanostructured thin films have potential applications in various fields including tissue engineering, biosensors, organic electronics and photonics, optical devices, catalysis, and solar cells .
  • Methods of Application: The polymers are synthesized by potentiostatic electropolymerization and are deposited as coatings . The nanostructured thin films are synthesized by spin coating from solutions of the polymers in anisole .
  • Results or Outcomes: The synthesized polymers are mainly amorphous but also have regions with order . Both the selected copolymer and the homopolymer of poly (3-octylthiophene) form nanostructured thin films containing nanoparticles with ellipsoid morphology .

2. Solid Contact for Ion-Selective Electrodes

  • Summary of Application: Poly (3-octylthiophene) is used as an ion-to-electron transducer in solid contact ion-selective electrodes . These electrodes have applications in the analysis of clinical and environmental samples .
  • Methods of Application: The potential of the poly (3-octylthiophene) film is set by loading it with a 7,7,8,8-tetracyanoquinodimethane (TCNQ/TCNQ ·−) redox couple . An approximately 1:1 TCNQ/TCNQ ·− ratio in the poly (3-octylthiophene) film is achieved through potentiostatic control of the potential of the redox couple-loaded conductive polymer .
  • Results or Outcomes: The incorporation of TCNQ in the poly (3-octylthiophene) film and the potentiostatic control of the TCNQ/TCNQ ·− ratio resulted in improved potential stabilities and sensor-to-sensor reproducibility .

3. Synthesis of 2,5-dibromo-3-octylthiophene

  • Summary of Application: 3-Octylthiophene is used as a starting material in the synthesis of 2,5-dibromo-3-octylthiophene . This compound could be used as a monomer for the synthesis of conductive polymers.
  • Methods of Application: The synthesis of 2,5-dibromo-3-octylthiophene typically involves the bromination of 3-Octylthiophene .
  • Results or Outcomes: The product, 2,5-dibromo-3-octylthiophene, can be used to synthesize conductive polymers .

4. Electrostatic Properties Study

  • Summary of Application: 3-Octylthiophene is used in the study of electrostatic properties of poly-3-octylthiophene isolated structures . These structures include disordered low-packed polymer chains and crystalline layered lamellar assemblies .
  • Methods of Application: The electronic ground state is characterized using Kelvin probe microscopy . This allows for the resolution of a rich variety of surface potential regions that emerge over the structures .
  • Results or Outcomes: The study provides valuable insights into the electrostatic properties of poly-3-octylthiophene isolated structures .

Safety And Hazards

3-Octylthiophene is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and keep containers tightly closed in a dry, cool, and well-ventilated place .

properties

IUPAC Name

3-octylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-2-3-4-5-6-7-8-12-9-10-13-11-12/h9-11H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQYWXQCOYRZFAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

104934-51-2
Record name Poly(3-octylthiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104934-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID40340735
Record name 3-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Octylthiophene

CAS RN

65016-62-8, 104934-51-2
Record name 3-Octylthiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Octylthiophene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Poly(3-octylthiophene-2,5-diyl)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,300
Citations
D Braun, G Gustafsson, D McBranch… - Journal of applied …, 1992 - pubs.aip.org
… We report visible light emission from diodes made from poly( 3-octylthiophene). Use of a soluble derivative of polythiophene allows fabrication of the light emitting diodes by casting the …
Number of citations: 291 pubs.aip.org
V Causin, C Marega, A Marigo, L Valentini… - …, 2005 - ACS Publications
The crystallization and melting behavior of poly(3-butylthiophene) (P3BT), poly(3-octylthiophene) (P3OT), and poly(3-dodecylthiophene) (P3DDT) were studied. The equilibrium melting …
Number of citations: 171 pubs.acs.org
K Kim, DL Carroll - Applied Physics Letters, 2005 - pubs.aip.org
… Devices in this study were based on a regio-regular poly(3-octylthiophene) (P3OT) and C 60 blend as a donor and acceptor bulk heterojunction. Both Ag and Au NPs were used as …
Number of citations: 221 pubs.aip.org
EM Therézio, JL Duarte, E Laureto… - Journal of Physical …, 2011 - Wiley Online Library
… In this work, poly(3-octylthiophene) (P3OT) films were synthesized electrochemically in non-aqueous media through the oxidation of the monomer, (3-octylthiophene), using a standard …
Number of citations: 25 onlinelibrary.wiley.com
R Singh, J Kumar, RK Singh, A Kaur, KN Sood… - polymer, 2005 - Elsevier
An unusual morphology observed in poly(3-octylthiophene) (P3OT) films, solution grown at room temperature, which is previously shown by highly regioregular-poly(3-alkylthiophenes) (…
Number of citations: 79 www.sciencedirect.com
E Pintér, ZA Fekete, O Berkesi, P Makra… - The Journal of …, 2007 - ACS Publications
Poly(3-octylthiophene)/silver nanocomposites (P3OT/Ag) were prepared by impregnating the polymer powder in silver perchlorate salt solutions. The total silver content, up to 6 wt %, …
Number of citations: 61 pubs.acs.org
EG Tolstopyatova, SN Sazonova, VV Malev… - Electrochimica …, 2005 - Elsevier
Charge transfer processes in poly-3-methylthiophene (PMT) and poly-3-octylthiophene (POT) film electrodes bathed with 0.05–0.5M LiClO 4 acetonitrile solutions were studied by cyclic …
Number of citations: 34 www.sciencedirect.com
YT Chang, SL Hsu, MH Su… - Advanced Functional …, 2007 - Wiley Online Library
… (3-octylthiophene)-side-chain-tethered phenanthrenyl-imidazole than that of pure poly(3-octylthiophene… mAcm–2 for the device of pure poly(3-octylthiophene), P00, an increase of 62 %. …
Number of citations: 77 onlinelibrary.wiley.com
J Bobacka, A Lewenstam, A Ivaska - Talanta, 1993 - Elsevier
… to our previous studies on the electrochemical characteristics of poly(3-octylthiophene) … Our preliminary investigations indicated that poly(3-octylthiophene) is sensitive to cations. To the …
Number of citations: 52 www.sciencedirect.com
W Feng, Z Qi, Y Sun - Journal of applied polymer science, 2007 - Wiley Online Library
… It is a statistical copolymer of 3-octylthiophene (3OT) and 3-(2-ethyl-1-hexyl)thiophene (3IOT) with a molar ratio of 50 : 50. This report shows a path toward a suitable compromise …
Number of citations: 13 onlinelibrary.wiley.com

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